3-Amino-1-cyclobutylbutan-1-one
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Overview
Description
3-Amino-1-cyclobutylbutan-1-one is an organic compound with the molecular formula C8H15NO It features a cyclobutyl ring, which is a four-membered carbon ring, attached to a butanone backbone with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutylbutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with ammonia under specific conditions to introduce the amino group. Another method includes the use of chiral resolution techniques to obtain optically pure forms of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylcarboxylic acid, while reduction could produce cyclobutylbutanol.
Scientific Research Applications
3-Amino-1-cyclobutylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-cyclobutylbutan-1-one include other cyclobutyl-containing molecules and amino ketones. Examples are cyclobutylmethylamine and 3-Amino-1-phenylbutan-1-one.
Uniqueness
What sets this compound apart is its unique combination of a cyclobutyl ring and an amino group on a butanone backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclobutylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-6(9)5-8(10)7-3-2-4-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
RDLAIEVQBFBOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1CCC1)N |
Origin of Product |
United States |
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